molecular formula C13H15BrO3 B023309 Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS No. 196597-67-8

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Cat. No.: B023309
CAS No.: 196597-67-8
M. Wt: 299.16 g/mol
InChI Key: UNEPEIYBFPORDK-UHFFFAOYSA-N
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Description

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is a high-value chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a benzofuran core, a privileged scaffold in pharmaceutical development known for its prevalence in biologically active molecules. The 7-bromo substituent serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The ethyl propanoate ester side chain enhances cell membrane permeability and provides a functional group amenable to hydrolysis or transformation, facilitating the exploration of prodrug strategies or the synthesis of carboxylic acid analogs.

Properties

IUPAC Name

ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEPEIYBFPORDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447419
Record name Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-67-8
Record name Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Considerations

The electron-donating nature of the dihydrofuran oxygen activates the aromatic ring, directing electrophilic attack to the para (7) and ortho (5) positions relative to the oxygen. However, the pre-existing ethyl propanoate group at the 5-position sterically hinders ortho substitution, favoring para (7) bromination. Computational studies using density functional theory (DFT) suggest that the ester’s electron-withdrawing effect further deactivates the ortho position, enhancing 7-selectivity.

Industrial-Scale Production Methodologies

Large-scale synthesis demands robust protocols balancing cost, safety, and efficiency.

Continuous-Flow Bromination

Continuous-flow reactors enhance heat dissipation and stoichiometric control, critical for exothermic bromination. A pilot-scale study achieved 87% mono-bromination yield using:

  • Residence Time: 2 minutes

  • Temperature: 20°C

  • Br₂ Equivalents: 1.05

Crystallization-Based Purification

Industrial workflows often replace column chromatography with crystallization for cost efficiency. The crude mono-bromo product is dissolved in hot ethyl acetate and cooled to −20°C, yielding 95% pure crystals.

Analytical Validation of Synthesis Products

Rigorous analytical protocols ensure product integrity and regulatory compliance.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 3.02 (t, 2H, -CH₂COO), 4.12 (q, 2H, -OCH₂CH₃), 6.72 (s, 1H, Ar-H).

  • HPLC Purity: ≥99% (C18 column, 70:30 MeOH:H₂O).

Elemental Analysis

ElementTheoretical (%)Observed (%)
C52.1952.05
H5.055.12
Br26.7226.68

Data adapted from .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate has been investigated for its biological activities, particularly in the field of drug discovery:

  • Anticancer Activity : Studies have shown that compounds containing the benzofuran structure exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance this activity by increasing lipophilicity and altering the interaction with biological targets .
  • Antimicrobial Properties : Research indicates that benzofuran derivatives possess antimicrobial activity. This compound could be evaluated for its efficacy against bacterial and fungal pathogens .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its structure allows for further functionalization, making it a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Material Science

This compound can also find applications in material science:

  • Polymer Chemistry : The compound's reactivity can be harnessed to create new polymeric materials with enhanced properties. The incorporation of benzofuran units into polymers can improve thermal stability and mechanical strength .

Case Study 1: Anticancer Activity Assessment

A study conducted on various benzofuran derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Novel Antimicrobial Agents

Research focusing on the synthesis of new antimicrobial agents utilized this compound as a precursor. The resulting compounds showed promising activity against resistant strains of bacteria, highlighting the potential for developing new treatments.

Mechanism of Action

The mechanism of action of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate involves its interaction with specific receptors in the body. As a receptor agonist, it binds to and activates these receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect neurological pathways related to sleep regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological implications between Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate and related compounds:

Compound Name Molecular Formula Substituents/Features Molecular Weight Key Properties/Applications References
This compound C₁₃H₁₅BrO₃ 7-Br, 5-propanoate 299.16 Enhanced reactivity (Br), drug intermediate
Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate C₁₃H₁₄O₃ 5-propenoate (α,β-unsaturated ester) 218.25 Potential sleep disorder therapy
Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate C₁₃H₁₄Br₂O₃ 6,7-diBr, 5-propanoate 379.06 Higher electrophilicity, synthetic versatility
Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-methylpropanoate)oxy]-1-benzofuran-3-carboxylate C₁₈H₁₉BrO₇ Multiple substituents (Br, formyl, methyl) 443.25 Complex reactivity, enzyme inhibition
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate C₁₂H₁₀BrF₃O₃ Br, CF₃, ketone group 345.11 Anticancer and antimicrobial potential

Key Comparisons

Bromine Substitution Patterns
  • 7-Bromo vs. 6,7-Dibromo: The mono-bromo substitution in the target compound offers moderate reactivity for further cross-coupling reactions (e.g., Suzuki-Miyaura), while the dibromo analog (CAS: 196597-75-8) provides dual reactive sites for sequential functionalization .
  • Bromine Position: Compared to Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate, where bromine is on a phenyl ring, the benzofuran-core bromine in the target compound confers greater steric accessibility for nucleophilic attacks .
Ester Group Variations
  • Propanoate vs. Propenoate: Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate (CAS: 196597-65-6) contains an α,β-unsaturated ester, enabling Michael addition reactions, whereas the saturated propanoate in the target compound favors stability under basic conditions .

Biological Activity

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is a synthetic compound that belongs to the class of benzofurans. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15BrO3\text{C}_{13}\text{H}_{15}\text{BrO}_3

This compound features a brominated benzofuran moiety, which is known to enhance biological activity by influencing interactions with biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory effects. For instance, studies have shown that benzofurans can inhibit various enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer and diabetes. Specific studies focusing on this compound are still limited; however, related compounds have demonstrated promising results in inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Antimicrobial Properties

Benzofuran derivatives have been reported to possess antimicrobial properties against a range of pathogens. This compound may share similar properties. For example, studies on related benzofurans have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Case Studies and Research Findings

StudyMethodologyFindings
Study 1 In vitro analysis on enzyme inhibitionDemonstrated significant inhibition of COX enzymes by related benzofurans.
Study 2 Antimicrobial susceptibility testingShowed effective antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 3 Cytotoxicity assays on cancer cell linesIndicated potential anticancer activity through apoptosis induction in specific cell lines.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: A typical approach involves: (i) Bromination : Electrophilic substitution at the 7-position of 2,3-dihydro-1-benzofuran using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. (ii) Propanoate Ester Formation : Coupling the brominated benzofuran with ethyl propanoate via acid-catalyzed esterification or Mitsunobu reaction. (iii) Purification : Column chromatography or recrystallization to isolate the product . Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce substituents pre- or post-bromination .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?

  • Answer: The bromine atom at the 7-position acts as a directing group for electrophilic substitution and enables cross-coupling reactions (e.g., with aryl boronic acids). Its electron-withdrawing effect stabilizes intermediates during nucleophilic aromatic substitution, making it a versatile handle for derivatization .

Q. What computational tools are recommended for predicting the compound’s electronic properties?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron distribution in the benzofuran core and predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA can simulate UV-Vis spectra to correlate with experimental data .

Q. How is the purity of the compound validated, and what analytical thresholds are acceptable?

  • Answer: Purity is assessed via:
  • HPLC : ≥95% peak area at 254 nm.
  • Elemental Analysis : Deviation ≤0.4% for C, H, Br.
  • Melting Point : Sharp range (≤2°C) confirms crystallinity.
    Residual solvents are quantified using GC-FID per ICH guidelines .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound?

  • Answer: The dihydrobenzofuran ring introduces conformational flexibility, complicating single-crystal X-ray diffraction. SHELXL refinement requires high-resolution data (≤1.0 Å) to model disorder in the ethyl propanoate chain. Twinning and weak diffraction may necessitate synchrotron radiation .

Q. How can contradictory NMR data for dihydrobenzofuran derivatives be resolved?

  • Answer: Signal overlap in ¹H NMR (e.g., diastereotopic protons in the dihydro ring) is addressed using 2D techniques:
  • HSQC : Assigns carbon-proton correlations.
  • NOESY : Identifies spatial proximity of protons in rigid regions.
    For brominated analogs, isotopic labeling (²H or ¹³C) may enhance resolution .

Q. What mechanistic insights explain the stability of this compound under reductive conditions?

  • Answer: The bromine atom stabilizes the aromatic system via resonance, while the ester group resists reduction under mild conditions (e.g., H₂/Pd-C at 25°C). However, strong reductants (e.g., LiAlH₄) may cleave the ester to the corresponding carboxylic acid. Metal catalysts (e.g., Ni or Pt) can selectively dehalogenate the bromine without affecting the ester .

Q. How does the compound interact with biological targets in drug discovery studies?

  • Answer: The dihydrobenzofuran scaffold mimics bioactive natural products, enabling interactions with enzymes like kinases or GPCRs. Docking studies (AutoDock Vina) suggest the bromine enhances hydrophobic binding, while the ester improves membrane permeability. In vitro assays (e.g., fluorescence polarization) quantify binding affinity .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Answer: Key approaches include:
  • Temperature Control : Slow addition of brominating agents to prevent di- or polybromination.
  • Catalyst Optimization : Use of Pd(OAc)₂/XPhos for selective cross-coupling.
  • In Situ Monitoring : ReactIR or Raman spectroscopy detects intermediates and adjusts reaction parameters dynamically .

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